molecular formula C7HCl2F6N B135713 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine CAS No. 142889-02-9

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B135713
CAS No.: 142889-02-9
M. Wt: 283.98 g/mol
InChI Key: BGWXTSKOBMAJMO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals due to its reactivity and stability .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the field of agrochemicals and pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in detoxification processes, thereby modulating the cell’s response to external stimuli . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Its interaction with cytochrome P450 enzymes is particularly significant, as these enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interaction with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination followed by diazotization and reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated using hydrogen fluoride to yield the final product .

Another method involves the use of 2-chloro-5-methylpyridine, which is first chlorinated to form 2-chloro-5-(trichloromethyl)pyridine. This compound is further chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in specialized reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis of Agrochemicals

The compound is primarily utilized as a key intermediate in the development of agrochemical products. Notably, it plays a crucial role in the synthesis of several herbicides and fungicides that are essential for modern agriculture.

  • Fluazinam : This is a potent fungicide derived from 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine. It exhibits high efficacy against a range of fungal pathogens by interfering with their respiratory processes. The trifluoromethyl group contributes to its increased biological activity compared to other derivatives .
  • Crop Protection Products : The compound is involved in the production of various crop protection agents. Its derivatives have been shown to protect crops from pests while minimizing toxicity to humans and non-target organisms. The demand for such compounds is increasing due to the need for sustainable agricultural practices .

Pharmaceutical Applications

In addition to its agricultural uses, this compound serves as a precursor in the pharmaceutical industry.

  • Tipranavir : This anti-HIV drug is synthesized using intermediates derived from this compound. Tipranavir acts by inhibiting the HIV protease enzyme, thereby preventing viral replication. The incorporation of trifluoromethyl groups enhances its pharmacological properties .
  • Felezonexor : Another pharmaceutical application involves its use in synthesizing felezonexor, which is currently undergoing clinical trials for various therapeutic uses .

Chemical Reactivity and Synthesis Techniques

The chemical reactivity of this compound allows for diverse synthetic pathways:

  • Nucleophilic Aromatic Substitution : The compound readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of its substituents. This allows for the introduction of various nucleophiles, such as amines, resulting in a wide array of substituted pyridine derivatives.
  • Synthesis Methods : Various methods have been developed for synthesizing this compound. A notable one-pot multistep reaction involves the condensation of malononitrile with triethyl orthoformate followed by acidification and diazotization to yield high yields of the desired product.

Table 1: Key Agrochemical Products Derived from this compound

Product NameTypeMechanism of ActionMarket Status
FluazinamFungicideInhibits respiration in fungiCommercialized
TipranavirAntiviralInhibits HIV proteaseCommercialized
FelezonexorAntiviralInhibits viral replicationClinical Trials

Table 2: Synthesis Techniques for this compound

Synthesis MethodDescriptionYield (%)
One-Pot Multistep ReactionCondensation with malononitrile and triethyl orthoformate followed by acidificationHigh
Nucleophilic Aromatic SubstitutionReaction with cyclic amines at elevated temperaturesNear Quantitative

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules .

Biological Activity

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities and applications in the agrochemical and pharmaceutical industries. This article explores its biological mechanisms, cellular effects, and potential therapeutic applications based on various research findings.

The compound features a pyridine ring with two chlorine atoms and two trifluoromethyl groups. The presence of these electronegative fluorine atoms enhances its reactivity and interaction with biological molecules. The unique structure contributes to its pharmacological properties, making it a candidate for further research in medicinal chemistry.

Target of Action : The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to affect metabolic pathways by modulating enzyme activity through competitive inhibition or activation.

Mode of Action : The compound engages in oxidative addition reactions with electrophilic organic groups, leading to the formation of new bonds. This process is crucial for its activity against specific biological targets.

Biochemical Pathways : The trifluoromethyl groups significantly influence the binding affinity of the compound to biomolecules. Studies indicate that it can interact with enzymes involved in metabolic processes, potentially leading to altered cellular functions .

Cellular Effects

Research has demonstrated that this compound affects various cellular processes:

  • Cell Signaling : It modulates key signaling pathways, influencing gene expression and cellular metabolism. For instance, it can alter the activity of signaling molecules, leading to downstream effects on cell proliferation and survival.
  • Gene Expression : The compound has been observed to impact the expression of genes related to metabolic processes, thereby affecting energy production within cells.
  • Cell Viability and Proliferation : In vitro studies show that this compound can inhibit the growth of certain cancer cell lines while exhibiting low toxicity towards non-tumorigenic cells. For example, it has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antitumor Activity : A study evaluated the effects of various trifluoromethyl-pyridine derivatives on TNBC cell lines. Results indicated that certain derivatives exhibited growth inhibition in cancer cells while sparing normal cells .
  • Enzyme Interaction : Research indicated that this compound could bind to active sites on enzymes involved in critical biochemical pathways. This binding often leads to inhibition of enzymatic activity, which is beneficial in therapeutic contexts where enzyme overactivity is a concern.

Summary Table of Biological Activities

Biological ActivityEffectReference
AntitumorInhibits growth in TNBC cell lines
Enzyme InhibitionModulates enzyme activity
Gene Expression ModulationAlters expression related to metabolism

Properties

IUPAC Name

2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXTSKOBMAJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371162
Record name 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142889-02-9
Record name 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142889-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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